molecular formula C22H19N3O5S2 B11413053 1-((3-methylbenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

1-((3-methylbenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11413053
M. Wt: 469.5 g/mol
InChI Key: UCRNRUPKRGMUKM-UHFFFAOYSA-N
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Description

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-[(3-METHYLPHENYL)METHOXY]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-[(3-METHYLPHENYL)METHOXY]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives and pyridine carboxamides. Common reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-[(3-METHYLPHENYL)METHOXY]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-[(3-METHYLPHENYL)METHOXY]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-[(3-METHYLPHENYL)METHOXY]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE include other benzothiazole derivatives and pyridine carboxamides. These compounds may share similar structural features and biological activities.

Uniqueness

The uniqueness of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-[(3-METHYLPHENYL)METHOXY]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural motifs, which may confer unique biological properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H19N3O5S2

Molecular Weight

469.5 g/mol

IUPAC Name

1-[(3-methylphenyl)methoxy]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C22H19N3O5S2/c1-14-5-3-6-15(11-14)13-30-25-10-4-7-17(21(25)27)20(26)24-22-23-18-9-8-16(32(2,28)29)12-19(18)31-22/h3-12H,13H2,1-2H3,(H,23,24,26)

InChI Key

UCRNRUPKRGMUKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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